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Compound of Interest

Compound Name: Phenyl(pyridin-2-yl)methanol

Cat. No.: B192787

A Comprehensive Technical Guide to the Spectroscopic Data of Phenyl(pyridin-2-yl)methanol

This technical guide provides an in-depth overview of the spectroscopic data for
Phenyl(pyridin-2-yl)methanol, tailored for researchers, scientists, and professionals in drug
development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data in structured tables, details the experimental protocols for
these techniques, and includes a visual representation of the general spectroscopic analysis
workflow.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for
Phenyl(pyridin-2-yl)methanol.

1H NMR Data

The 'H NMR spectrum of Phenyl(pyridin-2-yl)methanol was recorded on a 500 MHz
spectrometer in deuterated chloroform (CDCls).[1] The chemical shifts (&) are reported in parts
per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
8.57 d 5.0 H-6' (Pyridine)
7.62 t 7.5 H-4' (Pyridine)
7.38 d 7.0 H-2, H-6 (Phenyl)
7.34 t 7.0 H-3, H-5 (Phenyl)
7.28 t 6.5 H-4 (Phenyl)
7.18 ddd 7.5,5.0, 1.0 H-5' (Pyridine)
7.12 d 8.0 H-3' (Pyridine)
5.68 S - CH-OH

4.90 brs - OH

13C NMR Data

Experimental 13C NMR data for Phenyl(pyridin-2-yl)methanol is not readily available in the
searched public databases. The expected chemical shifts are estimated based on the
functional groups present in the molecule.
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Chemical Shift (8) ppm (Expected) Assighment

160.0 - 158.0 C-2' (Pyridine)
149.0 - 147.0 C-6' (Pyridine)
144.0 - 142.0 C-1 (Phenyl, ipso)
137.0- 136.0 C-4' (Pyridine)
129.0 - 128.0 C-3, C-5 (Phenyl)
128.0 - 127.0 C-4 (Phenyl)
127.0-126.0 C-2, C-6 (Phenyl)
123.0 - 122.0 C-5' (Pyridine)
121.0-120.0 C-3' (Pyridine)
76.0-74.0 CH-OH

Infrared (IR) Spectroscopy Data

A specific experimental IR spectrum for Phenyl(pyridin-2-yl)methanol is not available in the
searched resources. The following table lists the expected characteristic absorption bands
based on the functional groups present.

Wavenumber (cm~12)

(Expected) Vibration Functional Group
3400 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch (sp?) Aromatic

1600 - 1450 C=C and C=N stretch Aromatic/Pyridine
1260 - 1000 C-O stretch Alcohol

770 -730 and 710 - 690

C-H out-of-plane bend

Phenyl/Pyridine

Mass Spectrometry (MS) Data
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The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-
MS).[2] The molecular ion peak confirms the molecular weight of Phenyl(pyridin-2-
yl)methanol (185.22 g/mol ).[2]

m/z Relative Intensity Assighment

185 High [M]* (Molecular lon)
108 High [M - CeHs]*

79 High [CsHaN]*

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of Phenyl(pyridin-2-yl)methanol is
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (6 =
0.00 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a 500 MHz
NMR spectrometer. For a *H NMR spectrum, a sufficient number of scans are acquired to
obtain a good signal-to-noise ratio. For a 13C NMR spectrum, a larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid Phenyl(pyridin-2-yl)methanol is ground with
potassium bromide (KBr) powder to create a fine, homogeneous mixture. The mixture is then
pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared
by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.qg.,
NaCl or KBr), and allowing the solvent to evaporate.
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Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or
the clean salt plate) is recorded first. The sample is then placed in the beam path, and the
sample spectrum is acquired. The final spectrum is typically presented as percent
transmittance versus wavenumber (cm2).

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC) for separation from any impurities. In the ion source, the sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the
formation of a positively charged molecular ion ([M]*) and various fragment ions.

Mass Analysis and Detection: The ions are accelerated and passed through a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A
detector then records the abundance of each ion. The resulting mass spectrum is a plot of
relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Phenyl(pyridin-2-yl)methanol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b192787#spectroscopic-data-nmr-ir-ms-for-phenyl-
pyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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